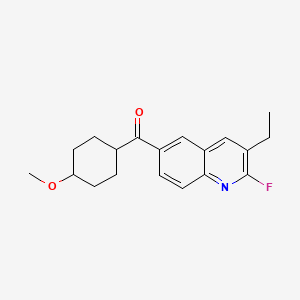![molecular formula C36H27N3O3 B14241304 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile CAS No. 356775-56-9](/img/structure/B14241304.png)
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile is an organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile typically involves the reaction of 2,4,6-tris(bromomethyl)benzene with 4-methoxybenzaldehyde under basic conditions to form the corresponding tris(4-methoxystyryl)benzene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-Tris[2-(4-formylphenyl)ethenyl]benzene-1,3,5-tricarbonitrile.
Reduction: Formation of 2,4,6-Tris[2-(4-aminophenyl)ethenyl]benzene-1,3,5-tricarbonitrile.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photonics. The methoxy and nitrile groups play a crucial role in modulating the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Similar in structure but contains a pyrylium core instead of a benzene core.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Contains a triazine core and formyl groups instead of methoxy groups.
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar aromatic structure but lacks the nitrile groups.
Uniqueness
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile is unique due to its combination of methoxy and nitrile groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics.
属性
CAS 编号 |
356775-56-9 |
|---|---|
分子式 |
C36H27N3O3 |
分子量 |
549.6 g/mol |
IUPAC 名称 |
2,4,6-tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C36H27N3O3/c1-40-28-13-4-25(5-14-28)10-19-31-34(22-37)32(20-11-26-6-15-29(41-2)16-7-26)36(24-39)33(35(31)23-38)21-12-27-8-17-30(42-3)18-9-27/h4-21H,1-3H3 |
InChI 键 |
TVBUJCBKCSCNDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2C#N)C=CC3=CC=C(C=C3)OC)C#N)C=CC4=CC=C(C=C4)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


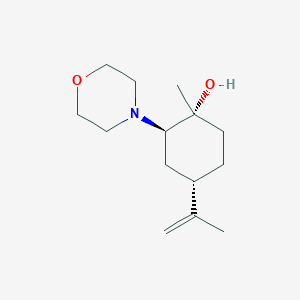
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
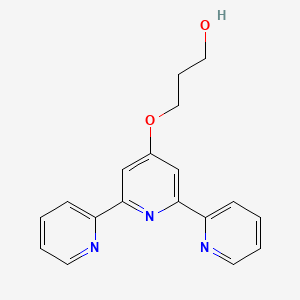
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

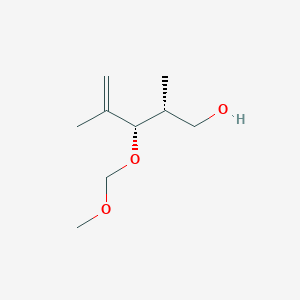
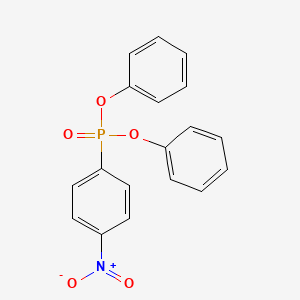

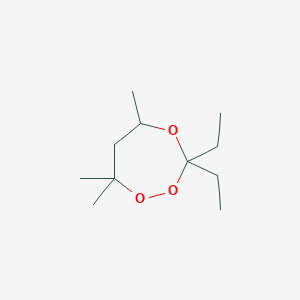
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
